Cas no 2243515-79-7 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid structure](https://ar.kuujia.com/scimg/cas/2243515-79-7x500.png)
2243515-79-7 structure
اسم المنتج:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- EN300-650031
- 2243515-79-7
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid
-
- نواة داخلي: 1S/C22H16FNO5/c23-18-10-19(16(21(26)27)9-20(18)25)24-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17,25H,11H2,(H,24,28)(H,26,27)
- مفتاح Inchi: FNBSCYMIGJAZNY-UHFFFAOYSA-N
- ابتسامات: FC1C(=CC(C(=O)O)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)O
حساب السمة
- نوعية دقيقة: 393.10125077g/mol
- النظائر كتلة واحدة: 393.10125077g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 3
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 29
- تدوير ملزمة العد: 5
- تعقيدات: 594
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 4.4
- طوبولوجي سطح القطب: 95.9Ų
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-650031-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid |
2243515-79-7 | 95.0% | 5.0g |
$5014.0 | 2025-03-14 | |
Enamine | EN300-650031-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid |
2243515-79-7 | 95.0% | 0.5g |
$1660.0 | 2025-03-14 | |
Enamine | EN300-650031-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid |
2243515-79-7 | 95.0% | 1.0g |
$1729.0 | 2025-03-14 | |
Enamine | EN300-650031-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid |
2243515-79-7 | 95.0% | 0.05g |
$1452.0 | 2025-03-14 | |
Enamine | EN300-650031-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid |
2243515-79-7 | 95.0% | 0.1g |
$1521.0 | 2025-03-14 | |
Enamine | EN300-650031-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid |
2243515-79-7 | 95.0% | 2.5g |
$3389.0 | 2025-03-14 | |
Enamine | EN300-650031-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid |
2243515-79-7 | 95.0% | 10.0g |
$7435.0 | 2025-03-14 | |
Enamine | EN300-650031-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid |
2243515-79-7 | 95.0% | 0.25g |
$1591.0 | 2025-03-14 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid الوثائق ذات الصلة
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2243515-79-7 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid) منتجات ذات صلة
- 2172094-50-5(2-(4-hydroxyoxepan-4-yl)-2,3-dimethylbutanoic acid)
- 54709-94-3(5-Methylpyridazin-3(2H)-one)
- 1806961-40-9(3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-5-acetic acid)
- 56873-33-7(1,2,5-Oxadiazole-3,4-dicarboxamide)
- 206446-42-6(tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate)
- 1807270-45-6(Methyl 3-chloro-5-cyano-4-iodobenzoate)
- 953915-49-6(2-methyl-N-3-(2-phenylmorpholin-4-yl)propylpropanamide)
- 878140-40-0((1R)-2-azido-1-(naphthalen-1-yl)ethan-1-ol)
- 1170875-05-4(4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide)
- 2034296-48-3(N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide)
الموردين الموصى بهم
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
